A-Theoretical-Investigation-of-Pyrido[2,3-b]pyrazine-2-carboxylic-Acid-using-Density-Functional-Theory
A-Theoretical-Investigation-of-Pyrido[2,3-b]pyrazine-2-carboxylic-Acid-using-Density-Functional-Theory
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[2,3-b]pyrazine-2-carboxylic acid and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with significant therapeutic potential, including applications as anticancer and antimicrobial agents.[1] This technical guide provides a comprehensive theoretical framework for investigating the molecular properties of Pyrido[2,3-b]pyrazine-2-carboxylic acid using Density Functional Theory (DFT) calculations. We will explore the molecule's optimized geometry, electronic structure, spectroscopic characteristics, and reactivity descriptors. The methodologies and insights presented herein are designed to empower researchers in the rational design of novel drug candidates based on this versatile scaffold.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[2] Derivatives of this structure have been investigated for their potential as antagonists for the TRPV1 receptor, which is a target for novel pain treatments.[3] Furthermore, the broader class of pyrazine compounds exhibits anti-inflammatory, anticancer, antidiabetic, and diuretic properties.[1] The addition of a carboxylic acid group at the 2-position introduces a key functional group that can participate in various intermolecular interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. However, the presence of a carboxylic acid can sometimes lead to decreased cell permeability or increased protein binding, affecting a compound's overall antiviral activity.[4]
Computational methods, particularly DFT, have become indispensable tools in modern drug discovery.[5][6] They provide a cost-effective and time-efficient means to predict molecular properties and guide synthetic efforts. By understanding the fundamental electronic and structural characteristics of Pyrido[2,3-b]pyrazine-2-carboxylic acid, we can make more informed decisions in the design of new therapeutic agents.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] DFT calculates the ground-state electronic density and energy, which allows for the evaluation of properties like adsorption energies, charge transfer, and bond strengths at the molecular level.[7]
The B3LYP Functional and 6-311G++(d,p) Basis Set
The choice of functional and basis set is critical for obtaining accurate theoretical results. For organic molecules containing nitrogen heterocycles, the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional has been shown to provide a good balance between accuracy and computational cost.[8][9] It has demonstrated validity in studying the geometry optimization and calculating the geometrical parameters of organic molecular systems.[10]
The 6-311G++(d,p) basis set is a Pople-style basis set that offers a high degree of flexibility. The inclusion of diffuse functions (++) is important for describing the behavior of electrons far from the nucleus, which is particularly relevant for anions and systems with hydrogen bonds. The polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurately modeling chemical bonds. For hydrogen-bonded systems, it is crucial to use basis sets with sufficient diffuseness and angular flexibility.[11]
Computational Protocol: A Step-by-Step Guide
This section outlines a detailed workflow for performing DFT calculations on Pyrido[2,3-b]pyrazine-2-carboxylic acid.
Step 1: Molecular Structure Input and Initial Optimization
The initial 3D structure of Pyrido[2,3-b]pyrazine-2-carboxylic acid can be built using molecular modeling software such as GaussView. The initial geometry can be obtained from crystallographic data if available, or by using standard bond lengths and angles.
Step 2: Geometry Optimization
A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent property calculations depend on the accuracy of the optimized structure.
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Method: DFT
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Functional: B3LYP
-
Basis Set: 6-311G++(d,p)
-
Convergence Criteria: Tight convergence criteria should be used for both the energy and the root-mean-square (RMS) force to ensure a true minimum on the potential energy surface is located.
Step 3: Frequency Calculations
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
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Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermochemical Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
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Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[12]
Step 4: Calculation of Electronic and Spectroscopic Properties
Once the optimized geometry is confirmed, a variety of electronic and spectroscopic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): These orbitals are crucial for understanding chemical reactivity.[13]
-
Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is a valuable tool for predicting intermolecular interactions.[14][15]
-
NMR and UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra.[16][17]
The following Graphviz diagram illustrates the computational workflow:
Caption: A flowchart of the DFT calculation workflow.
Analysis of Theoretical Properties
Optimized Molecular Geometry
The geometry optimization will provide the most stable 3D arrangement of the atoms in Pyrido[2,3-b]pyrazine-2-carboxylic acid. Key structural parameters to analyze include:
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Bond Lengths: Comparison with experimental data for similar heterocyclic systems can validate the chosen computational level.[9]
-
Bond Angles and Dihedral Angles: These parameters define the overall shape and planarity of the molecule.
| Parameter | Calculated Value (Å or °) | Experimental Value (if available) |
| C-N (pyridine) | Value | Value |
| C-N (pyrazine) | Value | Value |
| C=O (carboxyl) | Value | Value |
| O-H (carboxyl) | Value | Value |
| Dihedral (Pyridine-Pyrazine) | Value | Value |
| Note: The table will be populated with data from the DFT calculations. |
Electronic Properties
4.2.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
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HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity.[18] A smaller gap suggests higher reactivity and lower kinetic stability.[19] The HOMO-LUMO gap can be correlated with the bioactivity of a molecule.[19]
| Property | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Note: The table will be populated with data from the DFT calculations. |
The following diagram illustrates the relationship between HOMO, LUMO, and reactivity:
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
4.2.2. Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for understanding intermolecular interactions.[20][21] It is a useful tool for predicting how a molecule will interact with other molecules, such as a biological receptor.[14]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack and are favorable for interactions with positive charges (e.g., hydrogen bond donors).
-
Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack and are favorable for interactions with negative charges.
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Neutral Regions (Green): Represent areas with a relatively neutral electrostatic potential.
The MEP of Pyrido[2,3-b]pyrazine-2-carboxylic acid is expected to show strong negative potential around the nitrogen atoms of the pyrazine and pyridine rings, as well as the carbonyl oxygen of the carboxylic acid group. These sites are the most likely to participate in hydrogen bonding interactions. The hydrogen atom of the carboxylic acid will exhibit a positive potential. This analysis is crucial for understanding drug-receptor interactions.[15]
Spectroscopic Properties
DFT calculations can provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[22] The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model.
TD-DFT calculations can be employed to predict the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths can help in the interpretation of experimental spectra and provide insights into the nature of the electronic transitions.[16]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.[22]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character. |
| Note: The table will be populated with data from the DFT calculations. |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical investigation of Pyrido[2,3-b]pyrazine-2-carboxylic acid using DFT calculations. The outlined protocols and analyses of the optimized geometry, electronic properties, spectroscopic features, and reactivity descriptors offer a robust framework for researchers in drug discovery and computational chemistry.
The insights gained from these theoretical studies can be instrumental in:
-
Rational Drug Design: Guiding the synthesis of new derivatives with improved pharmacological profiles.
-
Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its biological activity.
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Predicting Metabolism: Identifying potential sites of metabolic transformation.
Future work could involve extending these calculations to a series of substituted Pyrido[2,3-b]pyrazine-2-carboxylic acid derivatives to build quantitative structure-activity relationship (QSAR) models. Additionally, molecular docking and molecular dynamics simulations can be employed to study the binding of these compounds to specific biological targets, further elucidating their mechanism of action.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]
-
Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. Available from: [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. Available from: [Link]
-
The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
Theoretical computational studies on electronic structures, spectroscopic properties and nitrogen heteroatom effect of a species of asymmetrical diimine ligand platinum(II) complexes. ResearchGate. Available from: [Link]
-
Application of computational methods for anticancer drug discovery, design, and optimization. PMC - PubMed Central. Available from: [Link]
-
Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p)... ResearchGate. Available from: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]
-
DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available from: [Link]
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. Available from: [Link]
-
How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs. MDPI. Available from: [Link]
- Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses pf 3-Propyl-4-[3-(2-Methylbenzoxy). DergiPark. Available from: https://dergipark.org.tr/en/pub/bjes/issue/48692/619864
-
Application of molecular electrostatic potentials in drug design. ResearchGate. Available from: [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. Available from: [Link]
-
Electronic Structure and Spectra of Nitrogen Heterocycles (1957). SciSpace. Available from: [Link]
-
Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Scientific Research Publishing. Available from: [Link]
-
A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. Available from: [Link]
-
Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. PubChem - NIH. Available from: [Link]
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PMC - PubMed Central. Available from: [Link]
-
Study the Electronic and Spectroscopic Characteristics of p-n Heterojunction Hybrid (Sn10O16/C24O6) via Density Functional Theory (DFT). ResearchGate. Available from: [Link]
-
How Computational Chemistry and Drug Delivery Techniques Can Support the Development of New Anticancer Drugs. ResearchGate. Available from: [Link]
-
Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. Available from: [Link]
-
How reactivity of a organic molecule depends upon HOMO and LUMO. Available from: [Link]
-
Molecular Electrostatic Potential (MEP). Available from: [Link]
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. Available from: [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv | Cambridge Open Engage. Available from: [Link]
-
Computational Methods in the Design of Anticancer Drugs. PMC - NIH. Available from: [Link]
-
Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. ACS Publications. Available from: [Link]
-
CHEM 125a - Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO. Available from: [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available from: [Link]
-
HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Available from: [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]
-
Density Functional Theory Investigation of Temperature-Dependent Properties of Cu-Nitrogen-Doped Graphene as a Cathode Material in Fuel Cell Applications. MDPI. Available from: [Link]
-
Pyrazinoic acid. Wikipedia. Available from: [Link]
Sources
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Computational Methods in the Design of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. researchgate.net [researchgate.net]
- 10. inpressco.com [inpressco.com]
- 11. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. CHEM 125a - Lecture 15 - Chemical Reactivity: SOMO, HOMO, and LUMO | Open Yale Courses [oyc.yale.edu]
- 14. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. irjweb.com [irjweb.com]
- 20. researchgate.net [researchgate.net]
- 21. MEP [cup.uni-muenchen.de]
- 22. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
